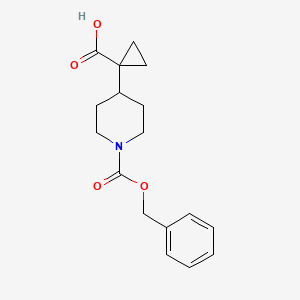
1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic amino acid derivative that can be synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclopropane-1-carboxylic acid is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the carboxylic acid and piperidine groups in its structure.
Biochemical and Physiological Effects:
1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclopropane-1-carboxylic acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and good stability under various conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclopropane-1-carboxylic acid is its versatility in various synthetic reactions. It can be used as a building block for the synthesis of various drugs and as a chiral auxiliary in asymmetric synthesis. However, one of the limitations is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclopropane-1-carboxylic acid. One of the significant directions is the study of its potential as a ligand in metal-catalyzed reactions. It can also be studied for its potential as a chiral auxiliary in asymmetric synthesis. Additionally, further research can be conducted to understand its mechanism of action and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, 1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclopropane-1-carboxylic acid is a versatile compound that has potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanism of action.
Métodos De Síntesis
1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclopropane-1-carboxylic acid can be synthesized in different ways. One of the commonly used methods is the reaction between 1-(4-Piperidinyl)cyclopropanecarboxylic acid and phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the product is isolated using standard purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclopropane-1-carboxylic acid has been extensively studied for its potential applications in various fields of science. One of the significant applications is in the field of medicinal chemistry, where it has been used as a building block for the synthesis of various drugs. It has also been studied for its potential as a ligand in metal-catalyzed reactions and as a chiral auxiliary in asymmetric synthesis.
Propiedades
IUPAC Name |
1-(1-phenylmethoxycarbonylpiperidin-4-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-15(20)17(8-9-17)14-6-10-18(11-7-14)16(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQHOAOOGRDEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CC2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylmethoxycarbonylpiperidin-4-yl)cyclopropane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide](/img/structure/B2851829.png)
![Dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-1,3(2H)-dione hydrochloride](/img/structure/B2851830.png)


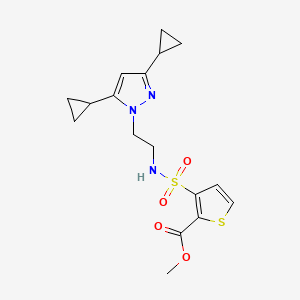
![2-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2851834.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2851835.png)
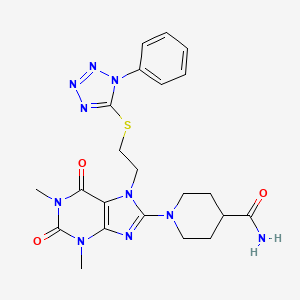
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2851837.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2851839.png)
![N-cyclohexyl-1-((3-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2851840.png)
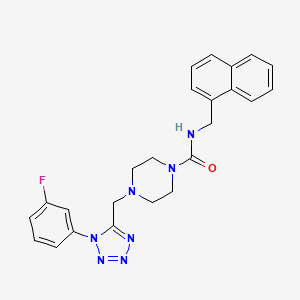
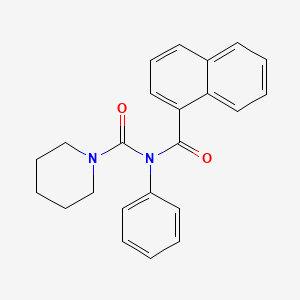
![1-(4-Fluorophenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2851845.png)